Fmoc-norArg(Boc)2-OH

Descripción

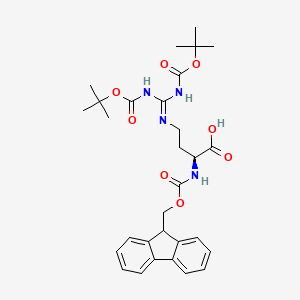

Fmoc-norArg(Boc)₂-OH is a protected arginine derivative widely employed in solid-phase peptide synthesis (SPPS). The compound features dual tert-butoxycarbonyl (Boc) groups shielding the guanidine side chain of norarginine and a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group. This orthogonal protection strategy enables sequential deprotection under mild acidic (Boc) and basic (Fmoc) conditions, making it compatible with Fmoc-based SPPS methodologies . The compound is characterized by high purity (>98%) and stability under standard peptide synthesis conditions, though its long-term stability in polar solvents like N,N-dimethylformamide (DMF) requires careful monitoring .

Propiedades

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Protected Hydrazines

The alkylation of mono-protected hydrazines with N-protected 3-bromopropyl amines represents a foundational step. Mastitski et al. (2014) demonstrated this approach using Fmoc-hydrazine and N-Boc-3-bromopropylamine, yielding N-Fmoc-N'-(3-(N-Boc)aminopropyl)hydrazine with a 62% efficiency. This method avoids costly reductive amination reagents and simplifies intermediate isolation.

Key advantages include:

Guanylation of Aza-Ornithine Precursors

Following alkylation, the aza-ornithine intermediate undergoes guanylation to introduce the di-Boc-protected guanidine moiety. Mastitski et al. (2014) employed N,N'-bis-Boc-N''-triflylguanidine (5.0 equiv.) in 1,4-dioxane with triethylamine (TEA), achieving 66% yield after column chromatography. The triflyl group acts as a leaving group, facilitating nucleophilic substitution at the primary amine.

Stepwise Preparation Procedures

Synthesis of N-Fmoc-N'-(3-(N-Boc)aminopropyl)hydrazine

-

Alkylation :

-

Combine Fmoc-hydrazine (1.0 equiv.) and N-Boc-3-bromopropylamine (1.2 equiv.) in anhydrous DCM.

-

Add diisopropylethylamine (DIPEA, 2.5 equiv.) and stir at 25°C for 12 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄.

-

Yield: 62% after silica gel chromatography (hexane:ethyl acetate, 1:1).

-

-

Deprotection and Guanylation :

-

Treat the alkylated product with trifluoroacetic acid (TFA):DCM (1:2) for 4 hours to remove Boc.

-

React the free amine with N,N'-bis-Boc-N''-triflylguanidine (1.1 equiv.) and TEA (3.0 equiv.) in 1,4-dioxane for 8 hours.

-

Purify via column chromatography (hexane:ethyl acetate, 1:1) to isolate Fmoc-norArg(Boc)₂-OH (66% yield).

-

Optimization Strategies

Solvent and Base Selection

Protecting Group Compatibility

| Protecting Group | Stability to TFA | Stability to Piperidine |

|---|---|---|

| Fmoc | Labile | Stable |

| Boc | Stable | Labile |

Orthogonal deprotection ensures sequential removal: Fmoc with piperidine (20% in DMF) and Boc with TFA.

Challenges and Mitigation

Byproduct Formation

Purification Difficulties

-

Issue : Similar polarities of intermediates complicate column chromatography.

-

Solution : Gradient elution (hexane:ethyl acetate, 3:1 to 1:1) enhances resolution.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Alkylation | 62–70 | Avoids expensive oxidants | Requires anhydrous conditions |

| Reductive Amination | 45–55 | Single-step guanylation | Low yield due to over-reduction |

Mastitski’s alkylation route surpasses reductive amination in yield and cost, though it demands rigorous moisture control .

Análisis De Reacciones Químicas

Types of Reactions:

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like PyBOP or TBTU.

Common Reagents and Conditions:

Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).

Boc Deprotection: 95% TFA in dichloromethane (DCM).

Major Products Formed:

Fmoc Deprotection: The major product is the free amine of L-norarginine.

Boc Deprotection: The major product is the free guanidine group of L-norarginine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-norArg(Boc)2-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability and ease of removal under basic conditions, which is essential for synthesizing complex peptides. Studies have shown that this compound can enhance the efficiency of coupling reactions when incorporated into peptide chains.

Stability and Coupling Efficiency

Research indicates that this compound exhibits a moderate degradation profile in solution, maintaining stability for up to one week in solvents like DMF (dimethylformamide) and NBP (n-butylpyridine) . This stability allows for its use in automated peptide synthesizers, making it suitable for industrial applications. However, it is noted that the compound can lead to side reactions, such as δ-lactam formation, which may affect coupling efficiency .

Drug Delivery Systems

This compound has been investigated as a core component in liposomal delivery systems for small interfering RNA (siRNA). Its unique structure allows for enhanced cellular uptake and improved therapeutic efficacy. In particular, formulations utilizing norarginine have demonstrated significant potency in reducing ApoB mRNA levels in vitro and in vivo, indicating its potential as a delivery vehicle for gene therapies .

In Vivo Efficacy

In studies involving BALB/c mice, liposomes containing C18:1-norArg-C16 demonstrated a ~60% reduction in ApoB mRNA post-administration of siRNA. This reduction was accompanied by a substantial decrease in serum cholesterol levels, showcasing the effectiveness of norarginine-based formulations in achieving desired biological outcomes .

Biochemical Research

The applications of this compound extend into biochemical research where it aids in the synthesis of various bioactive peptides and analogs. For instance, modifications involving this compound have led to the development of potent agonists for growth hormone release . These compounds exhibit enhanced endocrine activities and are being explored for their therapeutic potential in metabolic disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Peptide Therapeutics

In a study aimed at developing growth hormone-releasing hormone (GHRH) analogs, researchers utilized this compound to synthesize compounds with significantly improved potencies compared to traditional analogs. The resulting peptides showed promise for treating conditions such as obesity and growth deficiencies . -

Case Study 2: Gene Silencing

The formulation of siRNA-loaded liposomes featuring this compound demonstrated effective gene silencing capabilities both in vitro and in vivo. The results indicated not only successful delivery but also sustained activity over time, making it a candidate for chronic disease treatments .

Mecanismo De Acción

Mechanism: The Fmoc and Boc groups protect the reactive amine and guanidine groups of L-norarginine during peptide synthesis. The Fmoc group is removed by a base, revealing the free amine, which can then participate in further coupling reactions. The Boc groups are removed by an acid, revealing the free guanidine group .

Molecular Targets and Pathways: The free amine and guanidine groups of L-norarginine can interact with various molecular targets, including enzymes and receptors, affecting their activity and function .

Comparación Con Compuestos Similares

Key Findings :

- Fmoc-Arg(NO₂)-OH demonstrates superior stability due to the nitro group's resistance to acid/base hydrolysis, making it suitable for prolonged synthesis workflows .

- Fmoc-norArg(Boc)₂-OH degrades faster than Fmoc-Arg(Pbf)-OH but remains viable for short-term storage (≤7 days) in solution .

Coupling Efficiency

Fmoc-norArg(Boc)₂-OH exhibits variable coupling efficiency depending on resin type. Comparative studies with Boc- and Fmoc-protected amino acids show:

- Boc-protected amino acids achieve ~87–90% resin binding rates under optimized conditions (e.g., M resin, 31 h reaction time) .

- Fmoc-protected analogues, including Fmoc-norArg(Boc)₂-OH, typically yield 30–56% resin binding due to steric hindrance from the Fmoc group .

Side Reactions

The Boc group in Fmoc-norArg(Boc)₂-OH is susceptible to premature cleavage under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), necessitating careful handling during side-chain deprotection . In contrast, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH show greater resistance to acidolysis, reducing side-reaction risks .

Purity and Handling

Fmoc-norArg(Boc)₂-OH is commercially available with >98% purity, comparable to Fmoc-Arg(NO₂)-OH (95–98%) and Fmoc-Arg(Pbf)-OH (>95%) . However, chiral purity analysis (e.g., via HPLC) is critical for all arginine derivatives to avoid enantiomeric contamination, as seen in studies on Fmoc-His(Trt)-OH .

Actividad Biológica

Fmoc-norArg(Boc)2-OH is a derivative of arginine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and two tert-butyloxycarbonyl (Boc) groups, allows for enhanced stability and reactivity in various biological applications. This article explores the biological activity of this compound, including its stability, coupling efficiency, and potential applications in peptide synthesis.

- Chemical Name : (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid

- Molecular Formula : C30H38N4O8

- Molecular Weight : 582.645 g/mol

- CAS Number : 206183-06-4

Stability in Solution

The stability of this compound has been investigated in various solvents. A study demonstrated that this compound gradually degrades over time, particularly in dimethylformamide (DMF) and N,N-dimethylbenzamide (NBP). The degradation leads to the formation of mono-protected derivatives, which can affect the efficiency of peptide synthesis.

Stability Data

The following table summarizes the stability of this compound over time:

| Time (h/d) | Concentration (%) in DMF | Concentration (%) in NBP |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 88.6 | 88.4 |

| 24 | 86.9 | 85.8 |

| 48 | 85.0 | 83.5 |

| 10 | 77.6 | 71.8 |

| 15 | 65.1 | 62.0 |

| 20 | 58.5 | 52.2 |

| 30 | 51.2 | 37.7 |

This data indicates that this compound maintains a relatively stable concentration for up to ten days but shows significant degradation thereafter, particularly in NBP.

Coupling Efficiency

The coupling efficiency of this compound is crucial for its application in peptide synthesis. Research indicates that while this compound exhibits good coupling characteristics, it is less efficient compared to other analogs like Fmoc-Arg(NO2)-OH due to its tendency to form side products such as δ-lactams.

Coupling Efficiency Comparison

A comparative analysis of coupling efficiencies among different arginine derivatives is presented below:

| Compound | Coupling Efficiency (%) |

|---|---|

| This compound | ~28 |

| Fmoc-Arg(NO2)-OH | >99 |

| Fmoc-Arg(Pbf)-OH | >99 |

The lower efficiency of this compound can be attributed to rapid δ-lactam formation during the coupling process, which competes with the desired peptide bond formation.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS due to its favorable properties for synthesizing peptides containing cationic amino acids like arginine. Its bulky Boc groups provide steric hindrance that can influence the folding and stability of synthesized peptides.

Case Studies

- Peptide Synthesis : In a study examining the synthesis of antimicrobial peptides, researchers utilized this compound as a building block to enhance solubility and biological activity against bacterial strains.

- Bioconjugation : Another research effort explored the use of this compound in bioconjugation strategies to attach peptides to various biomolecules, thereby improving targeting efficacy in drug delivery systems.

Q & A

Q. How should Fmoc-norArg(Boc)₂-OH be stored to maintain stability?

- Storage : Store at -20°C under inert gas (argon/nitrogen) in airtight, light-protected containers. Avoid repeated freeze-thaw cycles.

- Evidence : Stability data for similar compounds (e.g., Fmoc-Arg(Boc)₂-OH) show degradation in DMF/NBP over 30 days, emphasizing the need for strict storage protocols .

Q. What analytical methods are recommended for characterizing Fmoc-norArg(Boc)₂-OH?

- Techniques :

- HPLC : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 596.67 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Analyze Boc/Fmoc protection levels using ¹H/¹³C NMR in deuterated DMSO or CDCl₃ .

Q. What are common impurities in Fmoc-norArg(Boc)₂-OH synthesis, and how are they removed?

- Impurities : Partially deprotected derivatives, diketopiperazine byproducts, or oxidized residues.

- Purification : Use reverse-phase flash chromatography or preparative HPLC with water/acetonitrile gradients. Validate purity via COA (Certificate of Analysis) .

Advanced Research Questions

Q. How to design experiments to evaluate the stability of Fmoc-norArg(Boc)₂-OH under varying solvent conditions?

- Protocol :

- Dissolve the compound in DMF, NMP, or DCM and monitor purity via HPLC at 0, 24, 48, and 72 hours .

- Compare with analogs (e.g., Fmoc-Arg(NO₂)-OH) as stable controls.

- Data Interpretation : Degradation >10% in DMF after 24 hours suggests solvent incompatibility .

Q. How to resolve contradictions in degradation rates reported for Fmoc-norArg(Boc)₂-OH across studies?

- Approach :

- Replicate experiments using identical solvents, temperatures, and analytical methods.

- Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability.

- Case Study : Fmoc-Arg(Boc)₂-OH purity dropped to 51.2% in DMF after 30 days, while Fmoc-Arg(NO₂)-OH remained stable .

Q. What strategies optimize the synthesis of Fmoc-norArg(Boc)₂-OH to improve yield and purity?

- Optimization :

- Replace traditional activators with COMU for faster coupling .

- Adjust pH to 8–9 during reactions to minimize side reactions.

- Evidence : Modified protocols for similar compounds (e.g., Fmoc-SDMA(Boc)₂-ONa) improved yields by 15–20% .

Q. How does Fmoc-norArg(Boc)₂-OH compare to other arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH) in peptide synthesis?

- Comparative Analysis :

- Stability : Fmoc-Arg(Pbf)-OH shows superior stability in DMF (>95% purity after 30 days) .

- Deprotection Efficiency : Boc groups require TFA cleavage, while Pbf removal needs stronger acids (e.g., 95% TFA).

- Application : Use Fmoc-norArg(Boc)₂-OH for mild deprotection conditions in acid-sensitive sequences .

Q. What experimental controls are essential when troubleshooting low coupling efficiency in SPPS using Fmoc-norArg(Boc)₂-OH?

- Controls :

- Include a "double coupling" step with fresh activators.

- Use Fmoc-Gly-OH as a reference for coupling kinetics.

- Troubleshooting : Inefficient coupling may indicate residual moisture; pre-dry resins with DCM washes .

Q. How to investigate the degradation mechanism of Fmoc-norArg(Boc)₂-OH under basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.